Physicochemical properties of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-
Physicochemical properties of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-
An In-depth Technical Guide to the Physicochemical Properties of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely foundational; it is predictive. These properties—governing everything from solubility and membrane permeability to formulation stability and bioavailability—are the critical determinants of a compound's journey from a laboratory curiosity to a viable therapeutic agent. This guide offers a detailed examination of the core physicochemical characteristics of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- .
As of the date of this publication, publicly available experimental data for this specific molecule is limited. Therefore, to provide a robust and illustrative technical framework, this document will leverage data from structurally analogous compounds and establish field-proven, standards-compliant protocols for the empirical determination of these properties. The methodologies detailed herein are designed to be self-validating systems, grounded in authoritative guidelines from leading pharmacopeias and regulatory bodies, ensuring the generation of reliable and reproducible data essential for any research or development program.
This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the theoretical causality behind experimental choices and the practical, step-by-step protocols required for a thorough physicochemical evaluation.
Compound Identification and Structure
To frame our discussion, we will reference the closely related analog, 4-Fluoro-2-((phenylthio)methyl)benzoic acid , for which some computational data is available. The structural similarities provide a strong basis for predicting the behavior of the title compound.
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Chemical Name: Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-
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Molecular Formula: C₁₄H₁₁FO₂S
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Molecular Weight: 262.30 g/mol [1]
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Chemical Structure:
(Structure generated for illustrative purposes)
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
Expertise & Experience: Lipophilicity, quantified as the logP value, is a paramount parameter in drug design. It dictates a compound's ability to traverse cellular membranes, influences its binding to plasma proteins, and is a key predictor of its metabolic fate. A logP value that is too low may result in poor membrane permeability, while an excessively high value can lead to poor aqueous solubility and increased metabolic clearance. The target range for many orally administered drugs is typically between 1 and 5. For thioether-containing aromatic acids like the subject compound, achieving this balance is a critical optimization challenge.
Data Presentation: Predicted Lipophilicity
The following table summarizes the computationally predicted lipophilicity for a structural analog. These values serve as an essential starting point for experimental verification.
| Parameter | Predicted Value | Source |
| LogP | 3.8162 | ChemScene (for analog CAS 1057218-85-5)[1] |
Authoritative Protocol: LogP Determination by Reverse-Phase HPLC
Trustworthiness: The traditional shake-flask method for logP determination is resource-intensive and can be confounded by impurities. A modern, robust, and resource-sparing alternative is the use of reverse-phase high-performance liquid chromatography (RP-HPLC).[2] This method correlates the retention time of a compound on a hydrophobic stationary phase with the known logP values of a set of standard compounds, providing a reliable and high-throughput estimation.[3]
Experimental Protocol:
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Preparation of Standards: A series of 5-7 standard compounds with well-established logP values spanning a range that brackets the expected logP of the test compound (e.g., from 1.0 to 5.0) are prepared as stock solutions in methanol or acetonitrile (ACN).
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Mobile Phase Preparation: The mobile phase typically consists of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4, to mimic physiological conditions) and an organic modifier (e.g., ACN or methanol).
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System Setup:
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Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
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Flow Rate: 1.0 mL/min.
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Detector: UV-Vis Diode Array Detector (DAD) set to a wavelength appropriate for the test compound and standards.
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Injection Volume: 10 µL.
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Calibration Curve Generation:
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The standards are injected individually under isocratic elution conditions, varying the percentage of the organic modifier (e.g., 40%, 50%, 60%, 70%, 80% ACN).
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The retention time (t_R_) for each standard at each mobile phase composition is recorded.
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The capacity factor (k') is calculated for each run using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil).
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For each standard, log k' is plotted against the known logP value. A linear regression is performed to generate a calibration curve.
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Sample Analysis: The test compound, Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-, is dissolved in the mobile phase and injected under the same set of isocratic conditions.
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LogP Calculation: The log k' values for the test compound are calculated from its retention times. The logP is then determined by interpolating these values onto the calibration curve.
Mandatory Visualization: HPLC-Based LogP Determination Workflow
Caption: Workflow for LogP determination using the RP-HPLC method.
Acidity: The Acid Dissociation Constant (pKa)
Expertise & Experience: The carboxylic acid moiety on the benzoic acid ring makes this compound acidic. The pKa is the pH at which the compound exists in a 50:50 equilibrium between its ionized (carboxylate) and non-ionized (carboxylic acid) forms. This property is critical, as it directly controls the compound's solubility and charge state in different physiological environments, such as the stomach (low pH) and the intestine (higher pH). The degree of ionization affects both dissolution rate and the ability to cross biological membranes.
Data Presentation: Predicted Acidity
While experimental data is pending, computational models can provide a reliable estimate.
| Parameter | Predicted Value | Source |
| pKa | 3.34 ± 0.36 | ChemicalBook (for analog CAS 895-45-4)[4] |
Authoritative Protocol: pKa Determination by Potentiometric Titration
Trustworthiness: This method is a gold standard for pKa determination, recognized by regulatory bodies like the OECD.[5][6] It involves titrating the compound with a standard base and monitoring the solution's pH with a high-precision electrode. The resulting titration curve allows for the precise calculation of the pKa.[7]
Experimental Protocol:
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Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at a controlled temperature (e.g., 25°C).
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Sample Preparation: Accurately weigh a precise amount of the test compound and dissolve it in a known volume of carbonate-free deionized water. A co-solvent like methanol may be used if solubility is low, but the pKa must then be extrapolated back to 0% co-solvent.[7] A typical starting concentration is 0.01 M.
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Titrant Preparation: Prepare and standardize a solution of a strong base (e.g., 0.1 M NaOH).
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Titration Procedure:
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Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of the titrator's burette.
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Begin titrating with the standard base, adding small, precise increments (e.g., 0.02 mL).
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Record the pH of the solution after each addition, allowing the reading to stabilize.
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Continue the titration well past the equivalence point (the point of steepest pH change).
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Data Analysis:
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Plot the recorded pH values against the volume of titrant added.
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The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).
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Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume to precisely identify the equivalence point.
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Mandatory Visualization: Potentiometric pKa Titration Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a critical barrier for many drug candidates.[8] A compound must dissolve to be absorbed. For an acidic compound like this one, solubility is highly pH-dependent. It will exhibit its lowest solubility (the intrinsic solubility) at a pH well below its pKa, where it is in its neutral, non-ionized form. As the pH increases above the pKa, the compound ionizes to the highly polar carboxylate, leading to a significant increase in aqueous solubility. Understanding both intrinsic and pH-dependent solubility is vital for predicting oral absorption and developing suitable formulations.
Data Presentation: Expected Solubility Profile
| Parameter | Expected Behavior | Rationale |
| Intrinsic Solubility (pH < 2) | Low | The molecule is in its neutral, non-ionized form. The large, hydrophobic thioether and aromatic structures dominate. |
| Solubility at pH 7.4 | High | At physiological pH (well above the predicted pKa of ~3.3), the carboxylic acid is fully deprotonated to the anionic carboxylate, which is significantly more water-soluble. |
Authoritative Protocol: Thermodynamic Solubility by Shake-Flask Method
Trustworthiness: The shake-flask method is the definitive technique for determining equilibrium (thermodynamic) solubility.[8][9] It ensures that a true saturated solution is formed in equilibrium with the solid-state material, providing the most accurate and relevant solubility value for biopharmaceutical assessment.
Experimental Protocol:
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Medium Preparation: Prepare buffered solutions at various pH values (e.g., pH 2.0, 5.0, 7.4).
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Sample Preparation: Add an excess amount of the solid test compound to vials containing a known volume of each buffer. The excess solid is crucial to ensure equilibrium is reached.
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Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours). The solution should appear as a slurry.
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Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by aspiration of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10]
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Quantification:
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Solid-State Analysis (Optional but Recommended): Analyze the remaining solid residue (e.g., by XRPD or DSC) to confirm that no phase transformation (e.g., from crystalline to amorphous) occurred during the experiment, as this would affect the solubility measurement.[9]
Mandatory Visualization: Shake-Flask Solubility Workflow
Caption: Workflow for thermodynamic solubility via the shake-flask method.
Melting Point
Expertise & Experience: The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. A sharp melting range is characteristic of a pure substance, whereas a broad and depressed range often suggests the presence of impurities. It is also a critical parameter for solid-state characterization and pre-formulation, influencing factors like particle size reduction and stability.
Data Presentation: Melting Point
| Parameter | Measured Value | Source |
| Melting Point | 204-213 °C | PrepChem (for analog CAS 54435-14-2)[12] |
Authoritative Protocol: Melting Point Determination by Capillary Method (USP <741>)
Trustworthiness: The United States Pharmacopeia (USP) General Chapter <741> provides the authoritative standard for melting range determination.[13][14] Adherence to this protocol ensures accuracy, consistency, and regulatory compliance.[15][16]
Experimental Protocol:
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Sample Preparation:
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Ensure the sample is thoroughly dried.
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If necessary, gently pulverize the sample to a fine powder.
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Charge a USP-specified capillary tube (0.8–1.2 mm internal diameter) with the powder to form a packed column of 2.5–3.5 mm in height.[15]
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Apparatus Setup: Use a calibrated melting point apparatus (either a manual oil bath or an automated instrument). The accuracy of the apparatus must be verified at regular intervals using USP Melting Point Reference Standards.[14]
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Measurement (Class Ia Procedure):
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Observation and Recording:
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Onset of Melting: Record the temperature at which the column of the substance is first observed to collapse or when the first drop of liquid becomes visible.[15]
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Completion of Melting (Clear Point): Record the temperature at which the substance becomes completely liquid.
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The recorded melting range is the interval between the onset and completion temperatures.
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Mandatory Visualization: USP <741> Melting Point Workflow
Caption: Workflow for melting point determination according to USP <741>.
Conclusion
The physicochemical properties of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- —lipophilicity, acidity, solubility, and melting point—form a cohesive profile that is predictive of its behavior in a pharmaceutical context. The molecule's acidic nature, governed by a pKa around 3.3, will dominate its solubility profile, rendering it poorly soluble in acidic environments but highly soluble at neutral pH. Its predicted logP of approximately 3.8 suggests a favorable balance for membrane permeability. The protocols detailed in this guide provide a robust, authoritative framework for the empirical validation of these predicted properties. A thorough experimental execution of these methods is an indispensable step in the rational advancement of this compound through the drug development pipeline, enabling informed decisions on formulation, delivery, and efficacy testing.
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Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, phenyl ester (CAS 93-99-2). Retrieved from [Link]
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Wildlife International, Ltd. (n.d.). OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. Regulations.gov. Retrieved from [Link]
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